molecular formula C46H43Cl2FeNOP2Ru B2555538 Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane CAS No. 212133-11-4

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

Cat. No. B2555538
M. Wt: 915.62
InChI Key: RKBAYBDGVOXZHR-KOFDSZFWSA-L
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Scientific Research Applications

Gold-catalyzed Cycloisomerization

A study by Li et al. (2014) explores a synthetic method for preparing 1H-cyclopenta[b]naphthalenes, cis-cyclopenten-2-yl δ-diketones, and bicyclo[3.2.0]hepta-1,5-dienes efficiently through gold-catalyzed cycloisomerization of 1,6-diyne esters. This method utilizes the electronic and steric differences in gold(I) complexes with phosphine and NHC ligands, and gold(III) complexes, combined with substrate substitution patterns (Li et al., 2014).

Photoluminescence Properties of Cyclopentadiene Derivatives

Zhang et al. (2013) synthesized a series of cyclopentadiene derivatives exhibiting aggregation-induced emission enhancement (AIEE) characteristics. These compounds display solvent-dependent fluorescence emissions, which are influenced by intermolecular C–H…π interactions and X-aggregation molecule stacking (Zhang et al., 2013).

Palladium- and Rhodium-Catalysed Cyclisation

Grigg et al. (1984) reported that certain hepta-1,6-dienes cyclise to form 4,4-disubstituted 1,2-dimethylcyclopent-2-enes and 1-methyl-2-methylenecyclopentanes using palladium acetate and chlorotris(triphenylphosphine)rhodium(I) catalysts, respectively. This research contributes to understanding mechanisms in catalytic processes involving cyclopentenes and methylenecyclopentenes (Grigg et al., 1984).

Thermochemistry of Cyclopentadiene Derivatives

Catoire et al. (2003) focused on the thermochemistry of various cyclopenta-1,3-diene derivatives. Their research presented gas-phase thermochemical properties, obtained from high-level ab initio quantum chemistry calculations, for these compounds, which are significant in combustion modeling (Catoire et al., 2003).

Cobalt-Catalyzed Cycloaddition

Hilt et al. (2008) explored the cobalt-catalyzed [2+2+2] cycloaddition of two alkynes and a 1,3-diene, yielding vinyl-substituted cyclohexa-1,3-diene derivatives. This study contributes to the development of new methodologies for synthesizing cyclohexa-1,3-dienes (Hilt et al., 2008).

pH Indicators from Cyclopentadiene Derivatives

Nourmohammadian et al. (2007) discovered that (triphenylphosphoranylidene)cyclopenta-1,3-dienes with zwitterionic resonance structures can act as new pH indicators. These compounds exhibited strong colors with high extinction coefficients in the alkali pH range, demonstrating their potential as pH indicators in specific pH ranges (Nourmohammadian et al., 2007).

Safety And Hazards

Future Directions

As for future directions, cyclopentadiene is mainly used for the production of cyclopentene and its derivatives1. It is popularly used as a precursor to the cyclopentadienyl anion (Cp − ), an important ligand in cyclopentadienyl complexes in organometallic chemistry1.


Please note that the information provided here is based on the individual components of the compound you mentioned, and may not fully represent the properties of the compound as a whole. For a comprehensive analysis of the specific compound, more detailed study or consultation with a subject matter expert may be required.


properties

CAS RN

212133-11-4

Product Name

Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

Molecular Formula

C46H43Cl2FeNOP2Ru

Molecular Weight

915.62

IUPAC Name

cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane

InChI

InChI=1S/C23H23NOP.C18H15P.C5H5.2ClH.Fe.Ru/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;;;/h3-15,17,21H,16H2,1-2H3;1-15H;1-5H;2*1H;;/q-1;;-1;;;2*+2/p-2/t21-;;;;;;/m1....../s1

InChI Key

RKBAYBDGVOXZHR-KOFDSZFWSA-L

SMILES

CC(C)C1COC(=N1)C2=C([CH-]C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4.[CH-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl.[Fe+2]

solubility

not available

Origin of Product

United States

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